N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound with significant potential in pharmaceutical applications. This compound has a molecular formula of and a molecular weight of 378.534 g/mol, with the CAS number 2127069-58-1. Its structure features a thiazole ring, a pyridine moiety, and a cyclohexyl group, indicating its potential for various biological activities, particularly in medicinal chemistry.
This compound is classified under the category of thiazole derivatives and can also be categorized as an amine due to the presence of the amine functional group. Such classifications are important for understanding its reactivity and potential applications in drug development.
The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves several steps that typically include the formation of key intermediates through reactions such as cyclization and amination.
The synthesis may employ various solvents such as ethanol or pyridine to facilitate reactions, alongside reagents like sodium acetate to control pH levels during reactions. Purification techniques such as recrystallization and chromatography are typically used to isolate the final product .
The compound may participate in various chemical reactions typical for amines and thiazoles:
In synthetic pathways, controlling reaction conditions such as temperature and pH is crucial for optimizing yield and purity. Techniques like thin-layer chromatography are commonly employed for monitoring reaction progress and purity assessment .
The mechanism of action for N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Quantitative data on binding affinities or biological activity would require further experimental validation through pharmacological studies.
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amines' physical properties include:
Chemical properties include:
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has potential applications in:
Thiazole derivatives constitute a privileged scaffold in contemporary anticancer drug discovery, exemplified by FDA-approved agents such as dasatinib (SRC/ABL inhibitor) and alpelisib (PI3Kα inhibitor). These compounds demonstrate targeted kinase inhibition at nanomolar concentrations, validating thiazole's capacity for high-affinity biomolecular interactions [9]. The 2-aminothiazole subgroup, characterized by a hydrogen bond-donating amino group adjacent to a nitrogen-containing heterocycle, enables critical interactions with kinase hinge regions. This pharmacophore’s versatility is evidenced by diverse mechanisms: SNS-032 inhibits cyclin-dependent kinases (CDKs), CYC116 targets Aurora kinases/VEGFR2, and KY-05009 acts as a TNK inhibitor [9]. The structural plasticity allows for strategic decoration at C4/C5 positions while retaining core binding competence, facilitating optimization against resistance mechanisms. Recent studies confirm 2-aminothiazoles exhibit broad-spectrum potency across breast (MCF-7), lung (A549), leukemia (K562), and prostate (PC-3) cancer lineages, often with GI50 values below 10 µM [9]. This empirical validation underpins the continued exploration of novel derivatives like N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine for targeted oncology applications.
Table 1: Clinically Evaluated 2-Aminothiazole-Based Anticancer Agents
Compound | Primary Target(s) | Clinical Status | Key Structural Features |
---|---|---|---|
Dasatinib | BCR-ABL, SRC family kinases | FDA-approved (CML, Ph+ ALL) | 2-(Aminothiazole)-4-(chlorophenyl) core |
Alpelisib | PI3Kα | FDA-approved (HR+/HER2- breast cancer) | Sulfonyl-substituted thiazole |
SNS-032 | CDK2/CDK7/CDK9 | Phase I trials | 5-Arylazo-2-aminothiazole linker |
CYC116 | Aurora B, VEGFR2 | Phase I/IIa | Bis-arylamino thiazole scaffold |
The title compound integrates three distinct pharmacophores: a 5-phenylthiazole, 2-aminopyridine, and trans-4-(methylamino)cyclohexyl spacer. This architecture merges planar aromatic systems with a conformationally constrained aliphatic ring, enabling simultaneous engagement with complementary binding sites. The thiazole nucleus provides a π-deficient heteroaromatic surface for hydrophobic stacking and dipole-dipole interactions, while its 2-amino group serves as a hydrogen bond donor-acceptor pair. Crucially, the 5-phenyl substituent extends this planar domain, enhancing affinity for hydrophobic kinase pockets as validated in VEGFR2 inhibitors where phenyl-thiazole systems occupy deep cleft regions [9]. The 2-aminopyridine moiety introduces a second hydrogen-bonding vector and additional π-electron density, a feature exploited in plasma kallikrein inhibitors where N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides demonstrate sub-micromolar inhibition [2] [7].
The trans-4-(methylamino)cyclohexylmethyl linker confers three-dimensionality and conformational restraint. X-ray crystallography of analogous trans-cyclohexyl systems reveals chair conformations with equatorial amine placement, minimizing steric strain while positioning the methylamino group for salt bridge formation [10]. This spacer’s methylene tether (-CH₂-) permits hinge region flexibility, evidenced by similar morpholine-containing inhibitors where crystal structures (CCDC 2224196) show bond lengths of 1.281(3) Å for C13–O2 and 1.293(4) Å for C11–N2, indicating tautomerization-dependent binding adaptability [4]. The methylamino group (-NHCH₃) offers reduced steric bulk versus tertiary amines, facilitating deeper penetration into subpockets while retaining basicity for protonation (predicted pKa ~9.5).
Table 2: Key Structural Parameters Influencing Target Engagement
Structural Element | Bond Lengths/Angles | Conformational Behavior | Role in Molecular Recognition |
---|---|---|---|
Thiazole-Phenyl bond | ~1.48 Å (C-C bond) | Coplanar (±15° dihedral) | Hydrophobic cavity occupation |
trans-Cyclohexyl chair | C-C bonds: 1.53–1.54 Å | Ring inversion barrier: ~42 kJ/mol | Spatial orientation of methylamino group |
Aminopyridine system | C-N: 1.340 Å; C=N: 1.337 Å (avg.) | Planar with H-bond donor/acceptor | Kinase hinge region binding |
Rational hybridization of pyridine and thiazole rings exploits their complementary bioactivity profiles. Pyridine-based pharmacophores dominate kinase inhibitor design due to their capacity for mimicking purine H-bonding patterns, as demonstrated in CDK2 inhibitors where the pyridyl nitrogen coordinates with backbone amides in the ATP-binding site (e.g., PDB 1HCL) [5]. Meanwhile, thiazoles confer metabolic stability and modulate electron distribution to enhance binding entropy. The title compound’s structure merges these attributes via a conformationally adaptive cyclohexyl linker, enabling simultaneous engagement with divergent binding subsites.
Patent WO2012017020A1 reveals that N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides exhibit plasma kallikrein inhibition (IC50 <100 nM), confirming the 6-amino-pyridyl moiety’s critical role in directing compound orientation [2]. Molecular modeling suggests the title compound’s aminopyridine could form analogous bidentate H-bonds with Leu83 and Asp86 in kallikrein. Simultaneously, its 5-phenylthiazole likely occupies an adjacent hydrophobic S1' pocket, mimicking carboxamide-binding in patent exemplars like N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-benzyltriazole-4-carboxamide [7].
For CDK2 inhibition—a validated cancer target controlling G1/S transition—structural data indicates the compound’s thiazole ring could π-stack against Phe82 while its pyridine nitrogen H-bonds to Glu81 [5] [9]. The trans-cyclohexyl spacer may project the methylamino group toward solvent-exposed regions, reducing entropic penalties. This dual-pharmacophore strategy appears in clinical candidates like SNS-032, where a thiazole core connects aminopyridine and aryl subsystems, achieving CDK2 inhibition at IC50 = 38 nM [9]. The title compound’s methylene-linked cyclohexyl unit potentially enhances membrane permeability versus direct aryl-aryl fusion, as suggested by calculated LogP values (~3.5 versus >5 for fused systems).
Proposed Binding Pose Characteristics in Kinase Domains:
This targeted design exemplifies modern fragment-linking approaches, where crystallographic data informs strategic fusion of distinct binding motifs to achieve synergistic affinity. The compound’s structural complexity balances target specificity with physicochemical viability, positioning it as a promising scaffold for kinase-focused oncology therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7